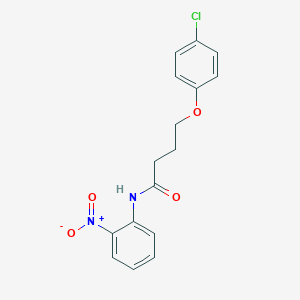
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as NPC-1161B, is a chemical compound that has been widely used in scientific research. It belongs to the class of chemical compounds known as nitrophenyl-substituted amides and has been found to have several interesting properties that make it useful for various applications.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is based on its ability to selectively bind to specific proteins in the cell. This binding can interfere with the normal function of the protein, leading to changes in cellular processes and ultimately affecting the overall physiology of the cell.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of ion channels in the cell membrane.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is its selectivity for specific proteins, which makes it a powerful tool for investigating protein-protein interactions. However, its use can be limited by its potential toxicity and the need for careful dosing and handling.
Future Directions
There are several potential future directions for research involving 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is the development of new compounds based on the structure of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide that may have improved selectivity and reduced toxicity. Another area of interest is the use of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide in the development of new therapies for cancer and other diseases, based on its ability to induce apoptosis in cancer cells. Finally, there is potential for 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide to be used in the development of new diagnostic tools for diseases based on its ability to selectively label specific proteins.
Synthesis Methods
The synthesis of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with butanoyl chloride to obtain the final product.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins and track their interactions with other proteins in the cell.
properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-7-9-13(10-8-12)23-11-3-6-16(20)18-14-4-1-2-5-15(14)19(21)22/h1-2,4-5,7-10H,3,6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKELUNGXAXHKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)
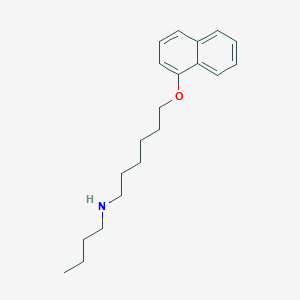
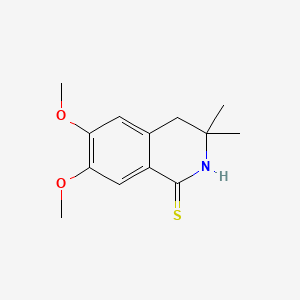
![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
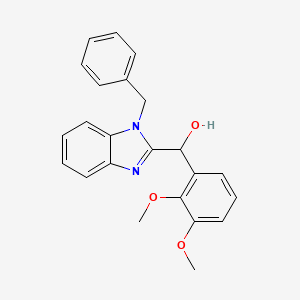
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
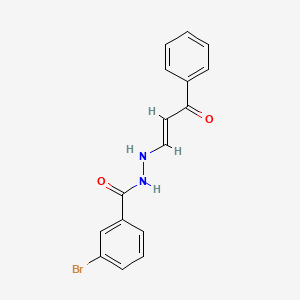
![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)